1-(3,4-dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea
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Overview
Description
1-(3,4-dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a urea moiety linked to a phenylthio-substituted tetrahydropyran ring and a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the phenylthio-substituted tetrahydropyran ring: This step involves the reaction of a suitable tetrahydropyran precursor with a phenylthiol reagent under acidic or basic conditions.
Attachment of the dimethylphenyl group: The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a dimethylbenzene derivative and a suitable electrophile.
Urea formation: The final step involves the reaction of the intermediate compound with an isocyanate reagent to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea moiety can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
1-(3,4-dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethylphenyl)ethanone: A structurally similar compound with a ketone group instead of a urea moiety.
1-(3,4-dimethylphenyl)-2-methyl-3-(1-piperidinyl)propanone: Another related compound with a piperidine ring and a propanone group.
Uniqueness
1-(3,4-dimethylphenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea is unique due to its combination of a urea moiety, a phenylthio-substituted tetrahydropyran ring, and a dimethylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-16-8-9-18(14-17(16)2)23-20(24)22-15-21(10-12-25-13-11-21)26-19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPUAFRNBUHACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2(CCOCC2)SC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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